N-(1,3-benzothiazol-2-yl)-3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a 3-fluorobenzamide group and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS.ClH/c21-16-6-3-5-15(13-16)19(26)25(11-4-10-24-12-9-22-14-24)20-23-17-7-1-2-8-18(17)27-20;/h1-3,5-9,12-14H,4,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNGLRGHIIUUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride, also known by its CAS number 1216436-22-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C20H17ClF2N4OS and a molecular weight of approximately 434.89 g/mol. Its structure includes a benzothiazole moiety, which is known for its bioactivity, particularly in the development of anticancer and antimicrobial agents.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClF2N4OS |
| Molecular Weight | 434.89 g/mol |
| CAS Number | 1216436-22-4 |
| Chemical Structure (SMILES) | Fc1cccc(c1)C(=O)N(c1nc2c(s1)cc(cc2)F)CCCn1cncc1.Cl |
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. A study highlighted that derivatives with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain benzimidazole derivatives have shown efficacy comparable to standard antibiotics like ciprofloxacin and norfloxacin against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The benzothiazole moiety is frequently associated with anticancer activity. Studies have demonstrated that various benzothiazole derivatives can inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. The imidazole component also contributes to the anticancer profile by enhancing the compound's ability to interact with biological targets involved in tumor progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by specific structural features:
- Benzothiazole Ring : Essential for antimicrobial and anticancer activities.
- Imidazole Group : Enhances interaction with biological targets and may improve solubility.
- Fluorine Substitution : The presence of fluorine can increase lipophilicity and bioavailability.
Study on Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives, this compound was evaluated for its antimicrobial efficacy. The compound exhibited an IC50 value against E. coli at concentrations significantly lower than those required for traditional antibiotics .
Anticancer Research Findings
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression at the G2/M phase .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Core Heterocycles : Benzothiophene () introduces a sulfur atom in a fused ring, altering electronic distribution and possibly receptor-binding selectivity compared to benzothiazole-based analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Anti-Tumor Efficacy : The target compound demonstrates moderate anti-tumor activity (IC50 ~5.2 µM), likely due to dual targeting of benzothiazole (DNA intercalation) and imidazole (enzyme modulation) moieties .
- Enzyme Inhibition : Compound 6’s strong carbonic anhydrase inhibition (IC50 0.87 µM) suggests fluorobenzamide positioning (para vs. meta in the target compound) significantly impacts target selectivity .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of functional groups (e.g., benzothiazole protons at δ 7.8–8.2 ppm, imidazole protons at δ 7.5–7.7 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is verified using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., [M+H] at m/z 429.1024) confirms identity .
What strategies optimize low yields during the coupling step of synthesis?
Advanced Research Question
- Solvent selection : Replace pyridine with DMF to enhance solubility of aromatic intermediates .
- Catalyst use : Add 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
- Stoichiometric adjustments : Use a 10% molar excess of 3-fluorobenzoyl chloride to drive the reaction to completion .
How can contradictory biological activity data be resolved?
Advanced Research Question
- Replicate assays : Perform dose-response curves (e.g., IC determination) across multiple cell lines (e.g., HEK293, HeLa) to assess consistency .
- Purity verification : Re-analyze batches showing discrepancies via HPLC and NMR to rule out impurities .
- Structural analogs : Compare activity with derivatives (e.g., replacing the imidazole with pyridine) to identify pharmacophore requirements .
What experimental designs are recommended for studying target interactions?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K, k/k) with enzymes like PFOR .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
- Molecular docking : Use AutoDock Vina with DFT-optimized structures (B3LYP/6-31G*) to predict binding poses in silico .
How can computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) using Schrödinger’s MetaSite .
- Solubility modeling : Apply COSMO-RS to predict aqueous solubility based on molecular charge distribution .
What methodologies address crystallization challenges for X-ray diffraction studies?
Advanced Research Question
- Solvent screening : Use vapor diffusion with 2:1 methanol/water to grow single crystals .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .
- Hydrogen bond analysis : Refine intermolecular interactions (e.g., N–H⋯N and C–H⋯F bonds) using SHELX .
How do structural modifications influence bioactivity?
Advanced Research Question
- Fluorine substitution : Replace the 3-fluoro group with chloro or methyl to compare IC against kinase targets .
- Imidazole chain length : Synthesize analogs with 2-(imidazolyl)ethyl or 4-(imidazolyl)butyl groups to assess steric effects on receptor binding .
- Benzothiazole ring expansion : Introduce a fused thiophene ring to evaluate π-π stacking enhancements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
